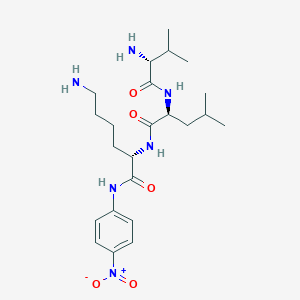

D-Val-Leu-Lys-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63589-93-5 |

|---|---|

Molecular Formula |

C23H38N6O5 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide |

InChI |

InChI=1S/C23H38N6O5/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)/t18-,19-,20+/m0/s1 |

InChI Key |

CAJXYXPLLJDEOB-SLFFLAALSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Val-Leu-Lys-pNA: A Chromogenic Substrate for Plasmin Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Leu-Lys-pNA, also known as S-2251, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) group.[1][2] It serves as a highly specific and sensitive chromogenic substrate for the serine protease plasmin, a key enzyme in the fibrinolytic system responsible for the dissolution of fibrin (B1330869) clots.[3][4][5][6] The simplicity and reliability of assays employing this compound have made it an invaluable tool in hemostasis research, clinical diagnostics, and the development of thrombolytic drugs. This guide provides a comprehensive overview of this compound, including its mechanism of action, its role in the context of the fibrinolytic pathway, detailed experimental protocols for its use, and key quantitative data.

Chemical and Physical Properties

This compound is the dihydrochloride (B599025) salt of D-valyl-L-leucyl-L-lysine-p-nitroanilide.[7] A summary of its key properties is presented in the table below.

| Property | Value |

| Synonyms | D-Val-Leu-Lys-p-nitroanilide, D-VLK-pNA, S-2251[1][2] |

| CAS Number | 63589-93-5[1] |

| Molecular Formula | C₂₃H₃₈N₆O₅ · 2HCl[7] |

| Molecular Weight | 551.51 g/mol [6][7] |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in water (e.g., 50 mg/mL)[7] |

| Storage | -20°C[7] |

Mechanism of Action

The utility of this compound as a research tool lies in its straightforward enzymatic cleavage by plasmin. The substrate is designed to mimic the natural cleavage site of plasmin in fibrin. In the presence of active plasmin, the amide bond between the lysine (B10760008) residue and the p-nitroaniline moiety is hydrolyzed. This enzymatic reaction releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and a strong absorbance at a wavelength of 405 nm.[3][8] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the plasmin activity in the sample.

Role in the Fibrinolysis Signaling Pathway

This compound is utilized to probe the central enzymatic activity of the fibrinolysis pathway. This pathway is a critical physiological process that dissolves fibrin clots to maintain blood vessel patency after tissue repair. The key steps of this pathway are outlined below.

Caption: The Fibrinolysis Signaling Pathway and the role of this compound.

Quantitative Data: Kinetic Parameters

The interaction between plasmin and this compound (S-2251) has been characterized by several kinetic studies. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial parameters for understanding the efficiency of this enzymatic reaction.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Human Plasmin | S-2251 | 0.13 ± 0.02 | 11.0 ± 1.0 | 8.46 x 10⁴ | pH 7.4, 22°C | [1] |

| Human Plasmin | S-2251 | 0.3 | - | - | pH 7.4, 37°C | [9] |

| Immobilized Human Plasmin | S-2251 | - | - | 3.1 x 10⁴ | - | [10] |

Experimental Protocols

The following section provides a detailed methodology for a typical plasmin activity assay using this compound in a 96-well microplate format.

Materials:

-

This compound (S-2251)

-

Human Plasmin (for standard curve)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well clear microplate

-

Microplate reader with 405 nm absorbance filter

-

Purified water

Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in purified water. For example, a 3-4 mmol/L stock solution is stable for at least 6 months at 2-8°C.

-

Plasmin Standard Stock Solution: Reconstitute purified human plasmin in cold purified water to a known concentration (e.g., 0.025-0.10 Unit/mL) immediately before use.

-

Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

Assay Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the plasmin standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 0.01 U/mL).

-

Sample Preparation: Dilute the experimental samples containing unknown plasmin activity in the assay buffer to ensure the readings fall within the linear range of the standard curve.

-

Assay Reaction:

-

Add a specific volume of the assay buffer to each well of the 96-well plate.

-

Add the plasmin standards and diluted samples to their respective wells.

-

Initiate the reaction by adding the working substrate solution to all wells.

-

-

Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes) in kinetic mode.

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank (no enzyme) from all other readings.

-

Plot the corrected rates for the plasmin standards against their known concentrations to generate a standard curve.

-

Determine the plasmin activity in the experimental samples by interpolating their rates from the standard curve.

-

Caption: Experimental workflow for a plasmin activity assay using this compound.

Conclusion

This compound is a robust and indispensable tool for the quantitative determination of plasmin activity. Its high specificity, coupled with a simple and sensitive colorimetric detection method, makes it suitable for a wide range of applications in basic research and drug development. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this chromogenic substrate in their investigations of the fibrinolytic system and related pathologies.

References

- 1. Interaction of human plasmin with human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plasmin binding to the plasminogen receptor enhances catalytic efficiency and activates the receptor for subsequent ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]

- 7. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 9. endotell.ch [endotell.ch]

- 10. Interaction of immobilized human plasminogen and plasmin with streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Revolution in Protease Research: A Technical Guide to D-Val-Leu-Lys-pNA

For Immediate Release

A Deep Dive into the Principle of Action, Experimental Applications, and Kinetic Profile of the Plasmin Substrate D-Val-Leu-Lys-pNA

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core principles and applications of the chromogenic substrate D-Val-Leu-Lys-p-nitroanilide (this compound). This synthetic peptide has become an invaluable tool for the sensitive and specific quantification of plasmin activity, a key enzyme in the fibrinolytic system.

Core Principle of Action: A Visual and Mechanistic Breakdown

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule.[1][2] In its intact form, the substrate is colorless. The principle of its action lies in the enzymatic cleavage of the amide bond between the C-terminal lysine (B10760008) residue and the pNA group by plasmin or other specific serine proteases.[1][2] This hydrolytic event liberates the pNA chromophore, which imparts a yellow color to the solution and can be quantitatively measured by spectrophotometry at a wavelength of 405 nm.[1][2] The rate of pNA release is directly proportional to the enzymatic activity of plasmin in the sample.[3]

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O ---(Plasmin)---> D-Val-Leu-Lys-OH + p-nitroaniline (yellow)

Below is a diagram illustrating this principle of action:

References

An In-depth Technical Guide to the Substrate Specificity of D-Val-Leu-Lys-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Leu-Lys-pNA (H-D-Valyl-L-Leucyl-L-Lysine-p-nitroanilide), also widely known as S-2251, is a synthetic chromogenic substrate extensively utilized in hemostasis research and clinical diagnostics.[1][2][3] Its primary application lies in the specific determination of plasmin activity. Plasmin, the principal enzyme of the fibrinolytic system, plays a crucial role in dissolving fibrin (B1330869) clots.[1] The enzymatic cleavage of this compound by plasmin releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[2] This direct relationship between color development and enzyme activity provides a simple and sensitive method for kinetic assays.

This technical guide provides a comprehensive overview of the substrate specificity of this compound, presenting quantitative kinetic data, detailed experimental protocols for its use in key assays, and visualizations of relevant biological pathways and experimental workflows.

Substrate Specificity and Enzyme Kinetics

This compound is designed to be a highly specific substrate for plasmin. The peptide sequence D-Val-Leu-Lys mimics the cleavage site in plasmin's natural substrate, fibrin. Trypsin-like serine proteases, which typically cleave at the carboxyl side of lysine (B10760008) or arginine residues, are potential candidates for hydrolyzing this substrate. However, the specificity of this compound is significantly directed towards plasmin.

Quantitative Kinetic Parameters

The following table summarizes the kinetic parameters for the hydrolysis of this compound and structurally similar substrates by various serine proteases. This data quantitatively demonstrates the substrate's high specificity for plasmin.

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Human Plasmin | This compound | 0.13 - 0.3 | 6.0 - 11.0 | ~3.7 x 10⁴ - 8.5 x 10⁴ | [4][5] |

| Human Plasmin (immobilized) | This compound | - | - | 3.1 x 10⁴ | [6] |

| Human Tissue Kallikrein | This compound | - | - | Substrate activation observed | [5] |

| Bovine Trypsin | Z-Lys-pNA* | 0.512 | 0.517 | 1.0 x 10³ | [7][8] |

| Urokinase | This compound | No reaction | - | - | [9] |

| Thrombin | D-Phe-Pip-Arg-pNA** | 0.00133 | 91.4 | 6.9 x 10⁷ | [10] |

| Factor Xa | Various pNA substrates | > 0.1 | - | 15 - 2 x 10⁶ | [11] |

*Note: Kinetic data for trypsin with this compound is not readily available. Data for a similar lysine-pNA substrate is provided for a general comparison of reactivity. **Note: Kinetic data for thrombin with this compound is not readily available. Data for a highly sensitive thrombin substrate is provided to illustrate the typical catalytic efficiency of thrombin.

The data clearly indicates that plasmin exhibits a high affinity and turnover rate for this compound. While other trypsin-like proteases might show some activity towards similar substrates, this compound remains relatively specific for plasmin, with enzymes like urokinase showing no reactivity.[9] This specificity is a key advantage for its use in complex biological samples.

Signaling Pathway and Experimental Workflows

Plasminogen Activation Signaling Pathway

This compound is a critical tool for studying the activity of plasmin, the central enzyme in the plasminogen activation and fibrinolysis pathway. This pathway is essential for maintaining blood vessel patency and is involved in various physiological and pathological processes, including wound healing, inflammation, and tumor metastasis.

Plasminogen Activation Pathway

Experimental Workflow: High-Throughput Screening for Plasmin Inhibitors

The chromogenic properties of this compound make it an ideal substrate for high-throughput screening (HTS) of potential plasmin inhibitors, which are of significant interest in drug development for conditions involving excessive fibrinolysis.

HTS Workflow for Plasmin Inhibitors

Experimental Protocols

Determination of Plasmin Activity

This protocol outlines the determination of plasmin activity in a purified system or biological sample using this compound in a 96-well microplate format.[12]

Materials:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Purified plasmin or sample containing plasmin

-

This compound dihydrochloride (B599025) (S-2251)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

1 N NaOH for pH adjustment

-

Purified water

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and adjust the pH to 7.4 at 37°C.

-

Prepare a stock solution of this compound (e.g., 10 mM in purified water). Store aliquots at -20°C.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 1-2 times the K_m_ (e.g., 0.3-0.6 mM).

-

Prepare serial dilutions of a plasmin standard of known activity in Assay Buffer to generate a standard curve.

-

Dilute the unknown samples to be tested in Assay Buffer to ensure the activity falls within the range of the standard curve.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to blank wells.

-

Add 50 µL of each plasmin standard dilution to respective wells.

-

Add 50 µL of each unknown sample dilution to respective wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution to all wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the increase in absorbance at 405 nm every minute for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve for each well.

-

Subtract the rate of the blank from the rates of the standards and samples.

-

Plot the rate of reaction for the plasmin standards against their known concentrations to generate a standard curve.

-

Determine the plasmin activity in the unknown samples by interpolating their reaction rates on the standard curve.

-

Determination of Plasminogen Concentration

This assay measures the concentration of plasminogen in a sample by converting it to plasmin using an excess of streptokinase, and then measuring the plasmin activity.[9]

Materials:

-

All materials from the Plasmin Activity Assay.

-

Streptokinase

-

Sample containing plasminogen (e.g., plasma)

Procedure:

-

Reagent Preparation:

-

Prepare reagents as for the plasmin activity assay.

-

Prepare a stock solution of streptokinase (e.g., 10,000 U/mL in Assay Buffer).

-

-

Assay Setup:

-

Prepare serial dilutions of a plasminogen standard of known concentration in Assay Buffer.

-

Dilute the unknown samples in Assay Buffer.

-

To each well containing 40 µL of standard or sample, add 10 µL of the streptokinase solution.

-

Incubate the plate at 37°C for 10 minutes to allow for the complete conversion of plasminogen to the plasmin-streptokinase complex.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution to all wells.

-

Measure the absorbance at 405 nm as described in the plasmin activity assay.

-

-

Data Analysis:

-

Calculate the rate of reaction and determine the plasminogen concentration in the unknown samples using a standard curve generated from the plasminogen standards.

-

Determination of α2-Antiplasmin Activity

This assay determines the activity of α2-antiplasmin, the primary physiological inhibitor of plasmin, by measuring the residual plasmin activity after incubation with the sample.[13][14]

Materials:

-

All materials from the Plasmin Activity Assay.

-

Purified human plasmin

-

Sample containing α2-antiplasmin (e.g., plasma)

Procedure:

-

Reagent Preparation:

-

Prepare reagents as for the plasmin activity assay.

-

Prepare a working solution of human plasmin in Assay Buffer (the concentration should be in excess of the expected inhibitor concentration).

-

-

Assay Setup:

-

Prepare serial dilutions of a standard plasma with known α2-antiplasmin activity in Assay Buffer.

-

Dilute the unknown plasma samples in Assay Buffer.

-

To each well containing 40 µL of standard or sample, add 10 µL of the plasmin working solution.

-

Incubate the plate at 37°C for a fixed time (e.g., 5 minutes) to allow for the inhibition of plasmin by α2-antiplasmin.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution to all wells.

-

Measure the absorbance at 405 nm as described in the plasmin activity assay.

-

-

Data Analysis:

-

Calculate the residual plasmin activity for each well. The residual activity will be inversely proportional to the α2-antiplasmin concentration.

-

Generate a standard curve by plotting the residual plasmin activity against the known α2-antiplasmin concentrations of the standards.

-

Determine the α2-antiplasmin activity in the unknown samples from the standard curve.

-

Conclusion

This compound is a robust and highly specific chromogenic substrate for the measurement of plasmin activity. Its favorable kinetic properties and ease of use have established it as a cornerstone in the study of the fibrinolytic system. The detailed protocols and workflow diagrams provided in this guide offer a practical framework for researchers and drug development professionals to effectively utilize this valuable tool in their investigations of hemostasis, thrombosis, and related pathologies. The quantitative data on its substrate specificity underscores its utility in selectively assaying plasmin even in the presence of other serine proteases, making it an indispensable reagent in both basic research and clinical applications.

References

- 1. Kinetic studies of the urokinase catalysed conversion of NH2-terminal lysine plasminogen to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasminogen activator receptor assemblies in cell signaling, innate immunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Interaction of human plasmin with human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. endotell.ch [endotell.ch]

- 6. Interaction of immobilized human plasminogen and plasmin with streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic studies of urokinase-catalysed hydrolysis of 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grtc.ucsd.edu [grtc.ucsd.edu]

- 13. Alpha2-Plasmin Inhibitor Assays [practical-haemostasis.com]

- 14. Alpha-2 Antiplasmin, Plasma - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

Measuring Plasmin Activity: A Technical Guide to the Use of D-Val-Leu-Lys-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate D-Val-Leu-Lys-p-nitroanilide (D-Val-Leu-Lys-pNA), widely known as S-2251, for the accurate and sensitive measurement of plasmin activity. This document details the underlying principles, experimental protocols, and relevant quantitative data to assist researchers in establishing robust and reproducible plasmin assays.

Introduction to Plasmin and its Measurement

Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, responsible for the dissolution of fibrin (B1330869) blood clots.[1][2] It is derived from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[2][3] The activity of plasmin is tightly regulated, and its dysregulation is implicated in various pathological conditions, including thrombosis and cancer metastasis.[2] Consequently, the accurate measurement of plasmin activity is essential in both basic research and clinical drug development.

The chromogenic substrate this compound is a highly specific and sensitive tool for quantifying plasmin activity.[1][4] The principle of the assay is based on the enzymatic cleavage of the amide bond between the tripeptide and p-nitroaniline (pNA) by plasmin. This reaction liberates the chromogenic molecule pNA, which can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[5][6] The rate of pNA release is directly proportional to the plasmin activity in the sample.[7]

Physicochemical and Kinetic Properties

This compound is a synthetic tripeptide covalently linked to p-nitroaniline.[5] Its properties are summarized in the tables below.

| Property | Value | References |

| Synonyms | D-Val-Leu-Lys-p-nitroanilide, D-VLK-pNA, S-2251 | [5] |

| Molecular Formula | C₂₃H₃₈N₆O₅ · 2HCl | [8] |

| Molecular Weight | 551.51 g/mol (dihydrochloride salt) | [9] |

| Appearance | White to off-white solid/powder | [7] |

| Solubility | Soluble in water (50 mg/mL) | [9] |

| Storage | Store at -20°C, protected from light. The substance is hygroscopic and should be stored dry. A solution in water (3 mmol/L) is stable for at least 6 months at 2-8°C. | [10] |

| Kinetic Parameter | Value | Conditions | References |

| Michaelis Constant (Km) for human plasmin | 3 x 10⁻⁴ mol/L | 37°C, 0.05 mol/L Tris buffer pH 7.4 | [10] |

| Molar Extinction Coefficient (ε) of p-Nitroaniline | ~8,800 M⁻¹cm⁻¹ | At 405-410 nm | [11][12] |

The Plasminogen Activation System

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4-7.5, containing 100 mM NaCl. Prepare at the desired reaction temperature (e.g., 37°C).[10]

-

Substrate Stock Solution: Prepare a 3-4 mM stock solution of this compound in sterile, purified water. This solution is stable for at least 6 months when stored at 2-8°C.[10]

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. A common final concentration in the assay is 0.2-1.3 mM.[8]

-

Plasmin Standard: Reconstitute purified human plasmin in a suitable buffer, for example, a 1:1 mixture of glycerol (B35011) and 2 mmol/L HCl, to a known concentration.[4] Aliquot and store at -20°C or below.

-

p-Nitroaniline Standard Curve: Prepare a series of pNA standards (e.g., 0-100 µM) by diluting a concentrated stock solution in the assay buffer. This is crucial for converting absorbance values to the molar amount of product formed.[11]

-

Stop Solution (Optional for endpoint assays): 30-50% acetic acid can be used to terminate the reaction.[11][15]

Assay Procedure (96-well plate format)

The following diagram outlines the general workflow for a kinetic plasmin activity assay.

-

Sample Preparation: Prepare samples containing plasmin in the assay buffer. If measuring plasminogen, it must first be activated to plasmin using an activator like urokinase or streptokinase.[6]

-

Assay Setup: In a 96-well microplate, add your samples and plasmin standards. Include a blank control containing only the assay buffer.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (typically 37°C) for 3-5 minutes to ensure temperature equilibration.

-

Reaction Initiation: Add the pre-warmed working substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm. For a kinetic assay, record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes).[11] For an endpoint assay, incubate for a fixed time, then add the stop solution before reading the final absorbance.[11]

Data Analysis

-

Calculate the Rate of Reaction: For kinetic assays, plot absorbance at 405 nm versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀). Calculate the slope of this linear portion (ΔA/min).

-

Determine pNA Concentration: Use the molar extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹) and the Beer-Lambert law (A = εcl) to calculate the concentration of pNA produced per unit of time. Alternatively, and more accurately, use the p-nitroaniline standard curve to convert the change in absorbance to the amount of pNA released.[11]

-

Calculate Plasmin Activity: Express plasmin activity in appropriate units, such as µmol of pNA released per minute per mL of sample (U/mL).

Applications and Considerations

The this compound based assay is versatile and has been applied in various research contexts:

-

Determination of plasmin activity in purified samples and biological fluids. [4]

-

Measurement of plasminogen concentration after activation. [16]

-

Screening for inhibitors of plasmin and plasminogen activators.

Important Considerations:

-

Specificity: While this compound is highly specific for plasmin, other proteases might exhibit some activity towards it. It is crucial to run appropriate controls to account for any non-specific substrate cleavage.[16]

-

Linear Range: Ensure that the assay is performed within the linear range of both the enzyme concentration and the substrate concentration to obtain accurate kinetic data.[16]

-

Interfering Substances: Components in crude biological samples may interfere with the assay. It is advisable to perform validation experiments, such as spiking samples with a known amount of plasmin, to assess potential matrix effects.

References

- 1. This compound (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]

- 2. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Plasminogen activator - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. adipogen.com [adipogen.com]

- 8. innov-research.com [innov-research.com]

- 9. plasmin substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. endotell.ch [endotell.ch]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 16. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Substrate D-Val-Leu-Lys-pNA: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The chromogenic substrate D-valyl-L-leucyl-L-lysine-p-nitroanilide, commonly known as D-Val-Leu-Lys-pNA or S-2251, is a synthetic peptide widely utilized in biochemical and clinical research.[1][2] It is a highly specific and sensitive tool for the detection and quantification of plasmin activity.[2][3] Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for the dissolution of fibrin (B1330869) blood clots.[3] The ability to accurately measure plasmin activity is paramount in studies related to thrombosis, fibrinolysis, and the development of novel therapeutic agents targeting these pathways.[4][5]

Core Principle and Mechanism of Action

This compound is designed to mimic the natural substrate of plasmin.[5] The substrate itself is a colorless compound.[6] The enzymatic reaction is initiated when plasmin recognizes and cleaves the amide bond between the lysine (B10760008) residue and the p-nitroaniline (pNA) molecule.[2] This cleavage releases the chromophore pNA, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[2][6] The rate of pNA formation, observed as an increase in absorbance over time, is directly proportional to the plasmin activity in the sample.[7]

The specificity of this compound for plasmin is a key attribute, rendering it relatively resistant to other clotting enzymes like thrombin and Factor Xa.[7] This selectivity makes it an invaluable tool for specifically assaying plasmin in complex biological samples.

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is often described by the Michaelis-Menten kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the affinity of the enzyme for the substrate. A lower K_m value generally signifies a higher affinity. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_m is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the reported kinetic parameters for the interaction of various enzymes with this compound (S-2251).

| Enzyme/Complex | K_m (mol/L) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹·s⁻¹) | Conditions |

| Human Plasmin | 3 x 10⁻⁴ | Not specified | Not specified | 37°C, 0.05 mol/L Tris buffer pH 7.4[7] |

| Human Plasmin | 0.13 ± 0.02 x 10⁻³ | 11.0 ± 1.0 | 0.085 | pH 7.4, 22°C[8] |

| α₂-Macroglobulin-Plasmin Complex | 0.3 ± 0.03 x 10⁻³ | 6.0 ± 0.5 | 0.02 | pH 7.4, 22°C[8] |

| Plasminogen-Streptokinase Complex | 2 x 10⁻⁴ | Not specified | Not specified | 37°C, 0.05 mol/L Tris buffer pH 7.4[7] |

| Immobilized Human Plasminogen-Streptokinase Complex | Not specified | Not specified | 0.005 | Not specified[9] |

| Immobilized Human Plasmin | Not specified | Not specified | 0.031 | Not specified[9] |

| Human Plasmin | Not specified | Not specified | 0.078 | Not specified[9] |

Signaling Pathway: The Fibrinolytic System

References

- 1. On use of chromogenic substrates for studies of coagulation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]

- 4. Chromogenic substrates | PPT [slideshare.net]

- 5. diapharma.com [diapharma.com]

- 6. benchchem.com [benchchem.com]

- 7. endotell.ch [endotell.ch]

- 8. Interaction of human plasmin with human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. endotell.ch [endotell.ch]

An In-depth Technical Guide to D-Val-Leu-Lys-pNA: A Chromogenic Substrate for Plasmin Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for D-Val-Leu-Lys-pNA, a widely used chromogenic substrate for the serine protease, plasmin. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are studying the fibrinolytic system and plasmin activity.

Core Chemical and Physical Properties

This compound, also known as S-2251, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety.[1] This design allows for the sensitive and specific detection of plasmin activity. The enzyme cleaves the amide bond between the lysine (B10760008) residue and the pNA group, releasing the yellow chromophore, which can be quantified spectrophotometrically.

Chemical Structure

The chemical structure of this compound consists of a D-Valine, an L-Leucine, and an L-Lysine residue, with the C-terminus of the lysine linked to p-nitroaniline.

IUPAC Name: D-valyl-L-leucyl-N-(4-nitrophenyl)-L-lysinamide

SMILES String: CC(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C(=O)Nc1ccc(cc1)--INVALID-LINK--=O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The dihydrochloride (B599025) salt form is commonly available.

| Property | Value | References |

| Molecular Formula | C₂₃H₃₈N₆O₅ | |

| Molecular Weight | 478.6 g/mol (free base) | |

| 551.51 g/mol (dihydrochloride) | ||

| CAS Number | 63589-93-5 (free base) | |

| 62354-43-2 (dihydrochloride) | ||

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in water | |

| λmax | 221, 315 nm | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years when stored at -20°C | [1] |

Mechanism of Action and Application in Plasmin Assays

This compound serves as a specific substrate for plasmin, a key enzyme in the fibrinolytic system responsible for the degradation of fibrin (B1330869) clots. The enzymatic activity of plasmin on this substrate forms the basis of a sensitive chromogenic assay.

Enzymatic Reaction Pathway

The fundamental principle of the assay is the enzymatic hydrolysis of the substrate by plasmin. This reaction releases p-nitroaniline (pNA), a chromogenic molecule that absorbs light at 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample.

Experimental Protocol: Chromogenic Plasmin Activity Assay

This section provides a detailed methodology for a continuous spectrophotometric rate determination of plasmin activity using this compound.

Materials and Reagents

-

This compound dihydrochloride

-

Plasmin standard

-

Potassium phosphate, monobasic

-

Sodium phosphate, dibasic

-

L-Lysine

-

Sodium hydroxide (B78521) (1N)

-

Purified water

-

Spectrophotometer capable of reading at 405 nm

-

Thermostatted cuvette holder

-

Calibrated pipettes

-

Cuvettes

Solution Preparation

-

Assay Buffer (pH 7.5 at 37°C): Prepare a solution containing 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, and 100 mM L-Lysine in purified water. Adjust the pH to 7.5 at 37°C with 1N NaOH.

-

Substrate Stock Solution (6.5 mM): Dissolve this compound dihydrochloride in the Assay Buffer to a final concentration of 3.58 mg/mL.

-

Plasmin Standard Solutions: Prepare a series of dilutions of a plasmin standard of known activity in cold purified water immediately before use.

Assay Procedure

The following protocol is for a standard 1.35 mL reaction volume. Adjust volumes as needed for different cuvette sizes or microplate formats.

-

Reaction Mixture Preparation: In a suitable cuvette, pipette the following reagents:

-

1.00 mL of Assay Buffer

-

0.25 mL of Substrate Stock Solution

-

-

Blank Measurement: For the blank cuvette, add 0.10 mL of purified water to the reaction mixture.

-

Incubation: Mix the contents of the cuvettes by inversion and incubate at 37°C for 3-5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction:

-

Test Sample: Add 0.10 mL of the plasmin sample to the reaction mixture.

-

Blank: The blank has already been prepared with water.

-

-

Spectrophotometric Measurement: Immediately mix by inversion and start recording the increase in absorbance at 405 nm (A₄₀₅) for approximately 10 minutes.

-

Data Analysis: Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the reaction curve for both the test sample and the blank.

Experimental Workflow Diagram

Calculation of Plasmin Activity

The plasmin activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₄₀₅/min) / (ε × l) × V_total / V_sample

Where:

-

ΔA₄₀₅/min: The rate of change in absorbance at 405 nm per minute (corrected for the blank).

-

ε: The molar extinction coefficient of p-nitroaniline (approximately 9,900 M⁻¹cm⁻¹ at 405 nm).

-

l: The path length of the cuvette in cm.

-

V_total: The total volume of the assay mixture.

-

V_sample: The volume of the plasmin sample added.

Alternatively, a standard curve can be generated using known concentrations of a plasmin standard, and the activity of the unknown sample can be determined by interpolation.

Logical Relationship of Assay Components

The relationship between the enzyme, substrate, and the resulting signal is a direct and quantifiable one, making this assay robust and reliable for enzymatic studies.

Conclusion

This compound is a valuable tool for researchers and scientists in the fields of biochemistry, pharmacology, and drug development. Its specificity for plasmin, coupled with the simplicity and sensitivity of the chromogenic assay, allows for the accurate and efficient quantification of plasmin activity in various biological samples. This technical guide provides the essential information and a detailed protocol to facilitate the successful implementation of this assay in a laboratory setting.

References

The Role of D-Val-Leu-Lys-pNA in Fibrinolysis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cascade of fibrinolysis, the serine protease plasmin plays a pivotal role in the dissolution of fibrin (B1330869) clots. The study of this process is fundamental to understanding and developing therapies for thrombotic diseases. A key tool in this research is the chromogenic substrate D-Val-Leu-Lys-p-nitroanilide (D-Val-Leu-Lys-pNA), also widely known as S-2251. This synthetic tripeptide, upon cleavage by plasmin, releases the chromophore p-nitroaniline (pNA), which can be readily quantified spectrophotometrically at 405 nm.[1][2] This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound in fibrinolysis research.

Core Principles of this compound in Fibrinolysis Assays

The fundamental principle behind the use of this compound lies in its ability to act as a specific substrate for plasmin. The rate of pNA release is directly proportional to the enzymatic activity of plasmin in the sample.[1] This allows for the precise quantification of plasmin activity in purified systems or complex biological samples like plasma.

Furthermore, this compound is instrumental in studying the activation of plasminogen to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). In these assays, the rate of plasmin generation is the limiting factor, and the subsequent cleavage of this compound provides a measure of the plasminogen activator's activity.[3][4][5]

Quantitative Data

The selection of a suitable chromogenic substrate is critical for accurate enzymatic analysis. The kinetic parameters, Michaelis constant (K_m_) and maximum velocity (V_max_), provide a quantitative measure of the substrate's affinity and the efficiency of the enzymatic reaction.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/CU) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Assay Conditions | Reference |

| Human Plasmin | This compound (S-2251) | 300 | 0.5 | - | - | 37°C, pH 7.4, 0.05 mol/L Tris buffer, I 0.5 | [1] |

| Human Plasmin | This compound (S-2251) | - | - | - | - | - | [6] |

| Human α-Thrombin | Chromozym TH | 4.18 ± 0.22 | - | 127 ± 8 | 30.4 | - | [7] |

| Bovine α-Thrombin | Chromozym TH | 3.61 ± 0.15 | - | 100 ± 1 | 27.7 | - | [7] |

Note: Kinetic parameters can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.

Substrate Specificity:

This compound is relatively specific for plasmin.[8] It shows minimal reactivity with other serine proteases involved in the coagulation cascade, such as thrombin and Factor Xa, making it a reliable tool for specifically measuring plasmin activity.[8] However, it is also cleaved by the streptokinase-plasminogen complex.[1]

| Enzyme | Relative Activity with S-2251 (%) |

| Plasmin | 100 |

| Thrombin | 4 |

| Factor Xa | 2 |

| Activated Protein C | 2 |

| tPA | 2 |

Data adapted from product information and literature sources.[9]

Experimental Protocols

Direct Assay of Plasmin Activity

This protocol outlines a generalized method for determining the activity of plasmin using this compound in a 96-well microplate format.

Materials:

-

This compound dihydrochloride (B599025) (S-2251)[1]

-

Purified plasmin standard

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear, flat-bottom microplates

-

Standard laboratory pipettes and consumables

Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in sterile, purified water. A 3 mmol/L solution is stable for at least 6 months at 2-8°C.[10] Avoid microbial contamination. The substance is hygroscopic and should be stored dry.[10]

-

Plasmin Standard Solutions: Prepare a series of dilutions of the plasmin standard in cold Assay Buffer to generate a standard curve (e.g., 0 to 100 mU/mL). Keep on ice.

-

Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (typically 2 x K_m_, around 0.6 mM).

Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 20 µL of the plasmin standard dilutions or unknown samples to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the pre-warmed working substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 10-30 minutes.

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve for each well.

-

Subtract the rate of the blank (wells containing only buffer and substrate) from the rates of the standards and samples.

-

Plot the ΔA405/min for the plasmin standards against their known concentrations to generate a standard curve.

-

Determine the plasmin activity in the unknown samples by interpolating their ΔA405/min values on the standard curve.

Assay of Plasminogen Activation by tPA

This protocol describes a method to measure the activity of tissue plasminogen activator (tPA) by quantifying the rate of plasminogen conversion to plasmin.

Materials:

-

This compound dihydrochloride (S-2251)[3]

-

Purified human plasminogen

-

Purified tPA standard

-

Assay Buffer: e.g., 50 mM PBS, pH 7.3, containing 150 mM NaCl and 0.01% Tween 80[3]

-

Other materials as listed in the direct plasmin assay.

Reagent Preparation:

-

This compound and Assay Buffer: Prepare as described in the direct plasmin assay protocol.

-

Plasminogen Solution: Prepare a stock solution of plasminogen in Assay Buffer. The final concentration in the assay should be optimized (e.g., 0.24 µM).[3]

-

tPA Standard Solutions: Prepare a series of dilutions of the tPA standard in Assay Buffer to generate a standard curve (e.g., 0 to 1 µg/mL).

Assay Procedure:

-

In a microplate, combine 20 µL of tPA standard dilutions or unknown samples with 20 µL of the plasminogen solution.

-

Add 40 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pre-warmed working this compound solution.

-

Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 30-60 minutes.

Data Analysis:

The initial rates of hydrolysis of S-2251 are determined from the slopes of absorbance at 405 nm against the square of time (ΔA/min²).[3] A standard curve is generated by plotting the ΔA/min² for the tPA standards against their concentrations. The tPA activity in unknown samples is then determined from this curve.

Visualizations

Fibrinolysis Signaling Pathway

Caption: Overview of the Fibrinolysis Pathway.

Experimental Workflow for Plasmin Activity Assay

Caption: Workflow for Chromogenic Plasmin Assay.

Conclusion

This compound remains an indispensable tool for researchers in the field of fibrinolysis. Its specificity for plasmin, coupled with the simplicity and sensitivity of the resulting chromogenic assay, allows for robust and reproducible quantification of both plasmin activity and plasminogen activation. This technical guide provides a comprehensive resource for the effective application of this compound, empowering researchers to further unravel the complexities of the fibrinolytic system and advance the development of novel therapeutic strategies for thrombotic disorders.

References

- 1. endotell.ch [endotell.ch]

- 2. caymanchem.com [caymanchem.com]

- 3. Enhanced control of bioactivity of tissue plasminogen activator (tPA) through domain-directed enzymatic oxidation of terminal galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plasmin substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. plasmin substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Medium effects on the kinetics of human plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. diapharma.com [diapharma.com]

D-Val-Leu-Lys-pNA CAS number and molecular weight

For researchers, scientists, and professionals in drug development, understanding the tools of the trade is paramount. This guide provides a comprehensive overview of the chromogenic substrate D-Val-Leu-Lys-pNA, its properties, and its application in enzymatic assays.

Core Properties of this compound and its Dihydrochloride (B599025) Salt

This compound is a synthetic peptide widely utilized as a specific substrate for the serine protease plasmin.[1] It is commercially available in two common forms: the free base and the dihydrochloride salt. The presence of the salt improves solubility and stability. The key quantitative data for both forms are summarized below for easy comparison.

| Property | This compound | This compound Dihydrochloride |

| Synonyms | D-Val-Leu-Lys-p-nitroanilide, D-VLK-pNA, S 2251 | This compound dihydrochloride, D-Valyl-L-leucyl-L-lysine 4-nitroanilide dihydrochloride |

| CAS Number | 63589-93-5[2] | 62354-43-2[3][4][5] |

| Molecular Formula | C23H38N6O5[2] | C23H38N6O5 · 2HCl[4][6] |

| Molecular Weight | 478.6 g/mol [2] | 551.51 g/mol [4][5][6] |

| Form | Powder | Powder[4] |

| Solubility | Soluble in water[2] | Water: 50 mg/mL[4] |

| Storage Temperature | -20°C | -20°C[4] |

Mechanism of Action and the Plasminogen Activation System

This compound serves as a colorimetric substrate for plasmin. The enzyme recognizes and cleaves the peptide sequence, releasing the p-nitroanilide (pNA) molecule. Liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. This direct relationship between color intensity and enzymatic activity allows for a straightforward and sensitive assay of plasmin function.[2][3]

The broader biological context for the use of this substrate lies within the plasminogen activation system, a crucial pathway in fibrinolysis, the process of breaking down blood clots. The diagram below illustrates the key components and relationships within this pathway.

Caption: The plasminogen activation pathway and the role of this compound.

Experimental Protocol: Plasmin Activity Assay

The following provides a generalized methodology for determining plasmin activity using this compound. Note that specific concentrations and incubation times may require optimization depending on the experimental conditions and the source of the enzyme.

Materials:

-

This compound dihydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Purified plasmin or biological sample containing plasmin

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound dihydrochloride in the assay buffer. A typical starting concentration is 1-10 mM.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Plasmin standard or sample

-

Pre-warm the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiate Reaction: Add the this compound stock solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a common starting point is 0.1-1 mM.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the rate of change in absorbance over time (ΔAbs/min).

-

The concentration of pNA produced can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), b is the path length of the cuvette or well, and c is the concentration.

-

Plot a standard curve using known concentrations of plasmin to determine the activity in the unknown samples.

-

This chromogenic assay provides a reliable and high-throughput method for quantifying plasmin activity, making this compound an invaluable tool in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]

- 4. D-Val-Leu-Lys 4-硝基苯胺 二盐酸盐 plasmin substrate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Val-Leu-Lys-pNA·2 HCl | Biosynth [biosynth.com]

- 6. plasmin substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Storing and Handling of D-Val-Leu-Lys-pNA Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage, handling, and utilization of D-Val-Leu-Lys-pNA (D-Valyl-L-leucyl-L-lysine-p-nitroanilide), a chromogenic substrate pivotal for the quantification of plasmin activity. Adherence to these protocols is crucial for ensuring experimental accuracy, maximizing shelf-life, and maintaining laboratory safety.

Product Information and Specifications

This compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) moiety. It serves as a specific substrate for plasmin, a key serine protease in the fibrinolytic system. The enzymatic cleavage of the amide bond between lysine (B10760008) and pNA by plasmin releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.

Chemical Properties:

| Property | Value |

|---|---|

| Synonyms | D-Val-Leu-Lys-p-nitroanilide, D-VLK-pNA, S-2251 |

| Molecular Formula | C₂₃H₃₈N₆O₅ (as free base) |

| Molecular Weight | 478.6 g/mol (as free base)[1] |

| Appearance | White to off-white or light yellow powder/solid |

| Purity | ≥98% (typically analyzed by HPLC) |

Storage and Stability

Proper storage of this compound powder is critical to prevent degradation and ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [1][2] | Minimizes chemical degradation and preserves the integrity of the peptide. |

| 2-8°C for short-term storage. | Acceptable for brief periods, but -20°C is preferred for optimal stability. | |

| Humidity | Store in a dry environment. | The powder is hygroscopic; moisture can lead to hydrolysis and degradation. |

| Light | Store in a dark container or protected from light. | p-nitroaniline and the peptide structure can be sensitive to photodegradation. |

| Container | Tightly sealed, airtight container. | Prevents moisture and air from degrading the product. |

Stability Data:

| Form | Storage Condition | Duration |

|---|---|---|

| Lyophilized Powder | -20°C, dry, dark | ≥ 4 years[1] |

| Stock Solution in aqueous buffer (pH 4) | -20°C | No hydrolysis observed for over 1 year. |

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling to avoid exposure.

Hazard Classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).

-

Irritation: Causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2).

-

Respiratory: May cause respiratory irritation (STOT SE 3).

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Repr. 2).

Recommended Personal Protective Equipment (PPE):

| Equipment | Specification | Purpose |

|---|---|---|

| Gloves | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact. |

| Eye Protection | Safety glasses or goggles. | To protect eyes from dust particles. |

| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |

| Respiratory Protection | Dust mask (e.g., N95 type). | To prevent inhalation of the fine powder. |

Handling Procedures:

-

Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.

-

Avoid generating dust when weighing and handling the powder.

-

After handling, wash hands thoroughly.

-

Refer to the Safety Data Sheet (SDS) for complete hazard information.

Disposal: Dispose of unused this compound powder and solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

Reconstitution of this compound Powder

For accurate and reproducible results, proper reconstitution of the lyophilized powder is essential.

Solubility Data:

| Solvent | Concentration | Appearance |

|---|---|---|

| Water | 50 mg/mL | Clear, light yellow solution |

| Ethanol | 50 mg/mL | Not specified |

| DMF | 25 mg/mL | Clear, colorless to light yellow solution |

Recommended Reconstitution Protocol (for a 6.5 mM Stock Solution):

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare the desired assay buffer. A common buffer is a mix of potassium phosphate, sodium phosphate, and lysine at pH 7.5.

-

To create a 6.5 mM stock solution, dissolve the powder in the assay buffer to a final concentration of 3.58 mg/mL.[3]

-

Ensure complete dissolution by gentle vortexing or inversion. Sonication can be used if necessary.

-

For long-term storage of the stock solution, consider preparing it in water adjusted to pH 4 with HCl, which has been shown to be stable for over a year at -20°C.

-

Store the reconstituted solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Plasmin Activity Assay Protocol (Spectrophotometric)

This protocol provides a standardized method for determining plasmin activity using this compound in a continuous spectrophotometric rate determination assay.[3]

Materials:

-

This compound solution (Substrate)

-

Plasmin enzyme solution (or sample containing plasmin)

-

Assay Buffer (e.g., 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C)

-

Spectrophotometer capable of reading absorbance at 405 nm with temperature control

-

Cuvettes or 96-well microplate

Procedure:

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 405 nm and equilibrate the temperature to 37°C.

-

Prepare Reaction Mix: In a cuvette or microplate well, pipette the reagents in the following order:

-

Assay Buffer (e.g., 1.00 mL)

-

This compound Solution (e.g., 0.25 mL of 6.5 mM solution for a final concentration of 1.3 mM)

-

-

Prepare a Blank: For the blank, prepare a reaction mix as above, but add purified water instead of the enzyme solution.

-

Incubation: Mix by inversion or gentle shaking and incubate the reaction mix and the blank at 37°C for 3-5 minutes to allow for temperature equilibration.[3]

-

Initiate Reaction: Add the plasmin solution (e.g., 0.10 mL) to the reaction mix to start the enzymatic reaction.[3]

-

Measure Absorbance: Immediately start recording the increase in absorbance at 405 nm (A₄₀₅) over time, for approximately 10 minutes.[3]

-

Calculate Activity:

-

Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve for both the test sample and the blank.

-

Subtract the rate of the blank from the rate of the test sample.

-

Calculate the enzymatic activity using the Beer-Lambert law: Activity (mol/L/min) = (ΔA₄₀₅/min) / (ε × l)

-

Where:

-

ε (molar extinction coefficient of p-nitroaniline) is ~10,000 M⁻¹cm⁻¹

-

l is the light path length in cm.

-

-

-

Visualized Workflows and Mechanisms

References

Unlocking Proteolytic Pathways: A Technical Guide to the Applications of D-Val-Leu-Lys-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromogenic substrate D-Val-Leu-Lys-p-nitroanilide (D-Val-Leu-Lys-pNA), also widely known as S-2251, is a highly specific and sensitive tool for the kinetic analysis of plasmin and its activators. This technical guide provides an in-depth overview of the core applications of this compound in enzymatic assays, detailing its mechanism of action, substrate specificity, and providing comprehensive experimental protocols. Quantitative kinetic data are summarized for comparative analysis, and key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its utility in research and drug development.

Introduction: The Principle of Chromogenic Protease Assays

This compound is a synthetic tripeptide covalently linked to a p-nitroanilide (pNA) group. The fundamental principle of its application lies in the enzymatic cleavage of the amide bond between the lysine (B10760008) residue and the pNA group by a target protease. This cleavage releases the chromophore p-nitroaniline, which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions, allowing for precise quantification of the enzyme's function.[1][2][3]

The enzymatic reaction can be summarized as follows:

This compound --(Enzyme)--> D-Val-Leu-Lys + p-Nitroaniline (yellow)

Substrate Specificity of this compound

Extensive studies have demonstrated the high specificity of this compound for plasmin.[4][5][6] It is also readily cleaved by the complex of plasminogen and streptokinase.[7] Conversely, this substrate shows negligible reactivity with other serine proteases involved in the coagulation and fibrinolytic cascades, such as kallikrein and urokinase. This high degree of specificity is crucial for its application in complex biological samples where multiple proteases may be present.

Table 1: Enzyme Specificity of this compound

| Enzyme | Reactivity |

| Plasmin | High |

| Streptokinase-activated Plasminogen | High |

| Kallikrein (glandular and plasma) | Insensitive |

| Urokinase | Insensitive |

| Thrombin | Insensitive |

| Factor Xa | Insensitive |

Quantitative Data: Kinetic Parameters

The interaction between this compound (S-2251) and its target enzymes can be characterized by Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

Table 2: Kinetic Constants for this compound (S-2251)

| Enzyme | Km (mol/L) | Vmax (µmol/min/mg) | kcat/Km (µM⁻¹s⁻¹) |

| Human Plasmin | 3 x 10⁻⁴ | 0.87 (U/ml) | 0.078 |

| Streptokinase-activated Plasminogen | 2 x 10⁻⁴ | Not Reported | Not Reported |

Note: Vmax values can vary significantly based on enzyme purity and assay conditions.

Experimental Protocols

Direct Assay of Plasmin Activity

This protocol is designed to directly measure the activity of plasmin in a purified system or a biological sample.

Materials:

-

Tris buffer (50 mM, pH 7.4)

-

This compound (S-2251) stock solution (e.g., 3-4 mM in sterile water)

-

Plasmin solution (of unknown concentration or as a positive control)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare a reaction buffer containing 50 mM Tris, pH 7.4.

-

Add 180 µL of the reaction buffer to each well of a 96-well microplate.

-

Add 10 µL of the plasmin sample to the designated wells. Include a buffer blank.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

To initiate the reaction, add 10 µL of the this compound stock solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every minute for 10-30 minutes.

-

The rate of change in absorbance (ΔA405/min) is proportional to the plasmin activity.

Indirect Assay of Plasminogen Activator Activity (uPA, tPA, Streptokinase)

This assay indirectly measures the activity of plasminogen activators by quantifying the amount of plasmin they generate from plasminogen. The generated plasmin then cleaves this compound.

Materials:

-

Tris buffer (50 mM, pH 7.4)

-

Human Plasminogen solution (e.g., 1 µM in Tris buffer)

-

This compound (S-2251) stock solution (e.g., 3-4 mM in sterile water)

-

Plasminogen activator solution (e.g., urokinase, tPA, or streptokinase)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing Tris buffer, human plasminogen, and this compound. For a final volume of 200 µL, this could be 160 µL of Tris buffer, 20 µL of 10 µM plasminogen, and 10 µL of 4 mM this compound.

-

Add 190 µL of the reaction mixture to each well of a 96-well microplate.

-

Add 10 µL of the plasminogen activator sample to the designated wells. Include a negative control with no activator.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode, recording readings every 1-5 minutes for 30-60 minutes.

-

The rate of pNA formation is proportional to the activity of the plasminogen activator.

Visualizations: Pathways and Workflows

To further elucidate the principles and procedures described, the following diagrams have been generated using the DOT language.

Conclusion

This compound remains a cornerstone chromogenic substrate for the specific and reliable measurement of plasmin and plasminogen activator activity. Its high specificity obviates the need for complex purification steps in many instances, making it a valuable tool for high-throughput screening and kinetic studies in the fields of hematology, oncology, and drug discovery. The detailed protocols and data presented herein provide a solid foundation for the successful application of this versatile reagent in a research and development setting.

References

- 1. endotell.ch [endotell.ch]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Plasminogen assay using recombinant streptokinase [bio-protocol.org]

- 5. cdn.who.int [cdn.who.int]

- 6. This compound (Plasmin substrate colorimetric) - Echelon Biosciences [echelon-inc.com]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to D-Val-Leu-Lys-pNA for Plasminogen Activation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the chromogenic substrate D-Val-Leu-Lys-pNA (also known as S-2251) in the study of plasminogen activation. It covers the underlying biochemical principles, detailed experimental protocols, data analysis, and the broader context of the plasminogen activation system.

Introduction to the Plasminogen Activation System

The plasminogen activation system is a crucial enzymatic cascade involved in fibrinolysis, the process of dissolving blood clots.[1][2] It also plays significant roles in other physiological and pathological processes, including tissue remodeling, cell migration, and tumor metastasis.[3] The central event in this system is the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin.[4][5]

This compound: A Chromogenic Substrate for Plasmin

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule.[6][7] It serves as a highly specific colorimetric substrate for plasmin.[6][8]

Mechanism of Action:

The enzymatic activity of plasmin leads to the cleavage of the amide bond between the lysine (B10760008) residue and the pNA group. This releases the chromophore p-nitroaniline, which imparts a yellow color to the solution.[6][8] The rate of pNA release is directly proportional to the plasmin activity and can be quantitatively measured by monitoring the change in absorbance at 405 nm.[6][8]

Quantitative Data and Kinetic Parameters

The interaction between plasmin and this compound has been well-characterized, providing a basis for quantitative analysis in plasminogen activation assays.

| Parameter | Value | Enzyme | Conditions | Reference |

| Michaelis Constant (Km) | 3 x 10-4 mol/L | Human Plasmin | pH 7.4, 37°C | [6] |

| Michaelis Constant (Km) | 2 x 10-4 mol/L | Streptokinase-activated Plasminogen | pH 7.4, 37°C | [1][6] |

| Vmax | 0.5 x 10-6 mol/min · CU | Human Plasmin | pH 7.4, 37°C | [6] |

| kcat/Km | 0.078 µM-1s-1 | Human Plasmin | Not specified | [9] |

| Molar Extinction Coefficient (ε) of pNA | 9920 M-1cm-1 | p-nitroaniline | at 405 nm | [10] |

Experimental Protocols

This section provides detailed methodologies for assessing plasminogen activation using this compound. The following is a general protocol for a two-stage chromogenic assay in a 96-well plate format to measure the activity of tPA or uPA.

Reagents and Materials

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) is commonly used.[6]

-

Human Plasminogen: Reconstituted in reagent-grade water.[4][11]

-

Plasminogen Activator Standard: tPA or uPA standard of known activity.[4][11]

-

This compound (S-2251): Reconstituted in reagent-grade water to a stock concentration (e.g., 3-4 mmol/L).[6]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.[11]

-

Incubator set to 37°C.[11]

Assay Procedure

-

Prepare Standard Curve:

-

Perform serial dilutions of the plasminogen activator standard in assay buffer to generate a range of concentrations.

-

-

Prepare Assay Mix:

-

In a separate tube, prepare an assay mix containing the assay buffer, human plasminogen, and this compound. The final concentrations of these components in the reaction well should be optimized, but typical starting points are around 1 µM for plasminogen and 1 mM for this compound.[12]

-

-

Plate Setup:

-

Add a defined volume of the assay mix to each well of the 96-well plate (e.g., 80 µL).[11]

-

-

Initiate Reaction:

-

Add a small volume of the standards or samples to their respective wells (e.g., 20 µL).[11]

-

Mix gently.

-

-

Incubation and Measurement:

-

Immediately take an initial absorbance reading at 405 nm (time zero).[11]

-

Incubate the plate at 37°C.[11]

-

Take subsequent absorbance readings at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60-120 minutes).[12] The reading frequency and duration will depend on the enzyme activity in the samples.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, plot the absorbance at 405 nm against time.

-

Determine the slope of the linear portion of this curve (ΔA405/min). This represents the initial velocity of the reaction.

-

Alternatively, for more complex kinetics, the data can be fitted to a second-order polynomial, and the rate of activation can be derived from the equation.[13]

-

-

Generate a Standard Curve:

-

Plot the ΔA405/min for the standards against their known concentrations.

-

-

Determine Sample Activity:

-

Using the standard curve, determine the concentration of the active plasminogen activator in the unknown samples.

-

Remember to account for any dilution factors used in sample preparation.

-

Visualizing Pathways and Workflows

Plasminogen Activation Signaling Pathway

The following diagram illustrates the key components and interactions within the plasminogen activation cascade.

Caption: The plasminogen activation signaling cascade.

Experimental Workflow for Plasminogen Activation Assay

This diagram outlines the sequential steps involved in performing a plasminogen activation assay using this compound.

Caption: Experimental workflow for a chromogenic plasminogen activation assay.

Mechanism of this compound Cleavage

This diagram illustrates the enzymatic action of plasmin on the chromogenic substrate.

Caption: Enzymatic cleavage of this compound by plasmin.

Conclusion

This compound is a robust and reliable tool for the quantitative study of plasminogen activation. Its specificity for plasmin, coupled with the straightforward colorimetric detection method, makes it an invaluable substrate for researchers in hemostasis, thrombosis, and drug development. By following well-defined protocols and understanding the underlying kinetics, scientists can accurately determine the activity of key enzymes in the plasminogen activation system, thereby advancing our understanding of its role in health and disease.

References

- 1. karger.com [karger.com]

- 2. affinitybiologicals.com [affinitybiologicals.com]

- 3. T-PA Assays [practical-haemostasis.com]

- 4. tPA Chromogenic Activity Assay Kit | ABIN612648 [antibodies-online.com]

- 5. diapharma.com [diapharma.com]

- 6. endotell.ch [endotell.ch]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound (hydrochloride) - Biochemicals - CAT N°: 36580 [bertin-bioreagent.com]

- 9. Interaction of immobilized human plasminogen and plasmin with streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. researchgate.net [researchgate.net]

- 13. A novel ex vivo approach for measuring plasminogen activation upon established plasma clots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Uses of D-Val-Leu-Lys-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Val-Leu-Lys-p-nitroanilide (D-Val-Leu-Lys-pNA), also widely known by its commercial name S-2251, is a synthetic chromogenic substrate primarily utilized in the quantification of plasmin activity.[1][2][3] This tripeptide substrate is specifically designed to be cleaved by plasmin, releasing a yellow p-nitroanilide (pNA) molecule that can be detected spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample, making this compound an invaluable tool in hematology, oncology, and studies involving the fibrinolytic system.[2][4]

This guide provides a comprehensive overview of the fundamental research applications of this compound, including detailed experimental protocols, quantitative data, and visual representations of the associated biochemical pathways and experimental workflows.

Principle of Action

The core utility of this compound lies in its specific amino acid sequence, which is recognized and cleaved by plasmin. The enzyme hydrolyzes the amide bond between the lysine (B10760008) residue and the p-nitroanilide group. While the intact substrate is colorless, the released p-nitroaniline imparts a yellow color to the solution, with a maximum absorbance at 405 nm. This color change forms the basis of a simple and sensitive spectrophotometric assay for measuring enzyme activity.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the use of this compound in various enzymatic assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | D-Val-Leu-Lys-p-nitroanilide, D-VLK-pNA, S-2251 | [2] |

| Molecular Formula | C₂₃H₃₈N₆O₅ · 2HCl | [5] |

| Molecular Weight | 551.51 g/mol | |

| Absorbance Max (λmax) of pNA | 405 nm | [2] |

| Solubility | Water (50 mg/mL) | [5] |

Table 2: Kinetic Parameters of this compound with Various Enzymes

| Enzyme | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Conditions | Reference |

| Human Plasmin | 3 x 10⁻⁴ mol/L | 0.5 µmol/min/CU | pH 7.4, 37°C | N/A |

| Streptokinase-activated Plasminogen | 2 x 10⁻⁴ mol/L | 1.0 µmol/min/mL of plasma | pH 7.4, 37°C | N/A |

Signaling Pathway Context: The Fibrinolytic System